NEO2734
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Overview
Description
Preparation Methods
The synthesis of EP31670 involves the preparation of a mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO). The mother liquor concentration is typically 40 mg/mL. For industrial production, the compound is prepared in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
EP31670 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EP31670 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of BET and CBP/p300 proteins.
Biology: It is used to investigate the role of BET and CBP/p300 proteins in gene expression and chromatin remodeling.
Medicine: It has shown potential in the treatment of various cancers, including prostate cancer and NUT midline carcinoma.
Industry: It is used in the development of new therapeutic agents targeting BET and CBP/p300 proteins
Mechanism of Action
EP31670 exerts its effects by targeting and binding to the bromodomains of BET proteins and the histone acetyltransferase paralogs CBP and p300. This interaction prevents the binding of BET proteins to acetylated histones, disrupting chromatin remodeling and suppressing the expression of certain oncogenes. Additionally, it inhibits the co-activation of the androgen receptor by CBP and p300, which may inhibit tumor cell proliferation in androgen receptor-positive tumor cells .
Comparison with Similar Compounds
EP31670 is unique due to its dual inhibition of both BET and CBP/p300 proteins. Similar compounds include:
JQ1: A selective BET bromodomain inhibitor.
I-BET762: Another selective BET bromodomain inhibitor.
C646: A selective inhibitor of p300/CBP histone acetyltransferase.
Compared to these compounds, EP31670 offers the advantage of targeting both BET and CBP/p300 proteins, potentially providing a more comprehensive approach to cancer treatment .
Properties
IUPAC Name |
1,3-dimethyl-5-[2-(oxan-4-yl)-3-[2-(trifluoromethoxy)ethyl]benzimidazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c1-14-11-17(13-27(2)21(14)29)16-3-4-18-19(12-16)28(7-10-31-22(23,24)25)20(26-18)15-5-8-30-9-6-15/h3-4,11-13,15H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWWFNXRLAAREN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C(C=C2)N=C(N3CCOC(F)(F)F)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.